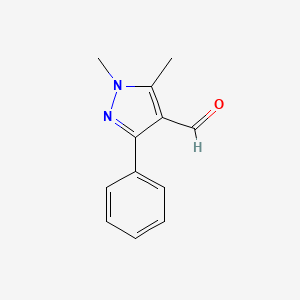

1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Description

1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a phenyl group at position 3, methyl groups at positions 1 and 5, and an aldehyde functional group at position 2. The aldehyde moiety enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic systems or pharmaceutical precursors .

Properties

IUPAC Name |

1,5-dimethyl-3-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-11(8-15)12(13-14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOQXCIFXFOWAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism:

Experimental Conditions:

Notes:

This method is highly selective for the formylation at the 4-position of pyrazoles. However, steric hindrance or electronic effects may influence the reaction efficiency.

Oxidation of Pyrazolylmethanol

Another approach involves the oxidation of (1H-pyrazol-4-yl)methanol to yield pyrazole carbaldehydes.

Reaction Mechanism:

Experimental Conditions:

Notes:

This method is straightforward but requires careful control to avoid overoxidation to carboxylic acids.

Miscellaneous Methods

Other methods include hydroxyalkylation reactions or formylation using trichlorotriazine complexes. These approaches are less common but can be useful under specific conditions.

Reaction Mechanism:

Formylation occurs through electrophilic substitution facilitated by reagents like trichlorotriazine or methyl acrylate.

Experimental Conditions:

Conditions vary depending on reagents used, with yields typically ranging from moderate to high.

Data Table: Comparison of Preparation Methods

| Method | Key Reagents | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Vilsmeier-Haack Reaction | POCl₃/DMF | 70–120°C | 12 hours | ~60% | Selective formylation at the pyrazole's 4-position |

| Oxidation of Pyrazolylmethanol | MnO₂/Acetone | 60°C | 4 hours | ~52.33% | Avoid overoxidation |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄/K₃PO₄/Dioxane | Reflux | Variable | Variable | Requires additional steps for aldehyde formation |

| Miscellaneous Methods | Trichlorotriazine/Methyl Acrylate | Variable | Variable | Moderate to High | Useful for specific derivatives |

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The phenyl ring and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

Oxidation: 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid.

Reduction: 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Pyrazole derivatives, including 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde, have shown promising anticancer activity. Studies indicate that these compounds can selectively inhibit the proliferation of various human cancer cell lines. For instance, derivatives have been reported to exhibit significant cytotoxic effects against breast and colon cancer cells, suggesting their potential as therapeutic agents in oncology .

Anti-inflammatory Properties

Research has demonstrated that pyrazole derivatives possess anti-inflammatory properties. The compound's structure allows for interactions with inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. In particular, the inhibition of cyclooxygenase enzymes has been noted, which are critical in the inflammatory response .

Antibacterial and Antifungal Activities

The antibacterial and antifungal activities of pyrazole derivatives are well-documented. This compound has shown effectiveness against various bacterial strains and fungi, making it a potential agent in treating infections . The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.

Synthesis of Functional Materials

This compound is utilized in synthesizing functional materials such as polymers and nanocomposites. Its aldehyde group can participate in condensation reactions to form cross-linked networks, enhancing material properties like thermal stability and mechanical strength .

Chromogenic Sensors

The compound's ability to undergo colorimetric changes upon interaction with certain analytes has led to its application in developing chromogenic sensors for detecting metal ions and other environmental pollutants . These sensors offer a simple and effective way to monitor environmental health.

Chromatographic Techniques

This compound can be analyzed using high-performance liquid chromatography (HPLC). The compound's stability under various conditions allows for effective separation and quantification in complex mixtures, making it valuable for pharmacokinetic studies .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Fustero et al. (2011) | Anticancer Activity | Demonstrated selective cytotoxicity against breast cancer cells with IC50 values indicating significant potency. |

| Rai et al. (2008) | Antibacterial Properties | Showed effectiveness against Gram-positive bacteria with minimum inhibitory concentration values lower than conventional antibiotics. |

| Kumar et al. (2016) | Material Science | Developed a polymer matrix incorporating pyrazole derivatives that exhibited enhanced thermal stability compared to traditional materials. |

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, leading to enzyme inactivation.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following table summarizes key structural and functional differences between 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde and related compounds:

Key Observations:

Substituent Effects on Reactivity and Stability

- The aldehyde group in the target compound facilitates nucleophilic additions (e.g., condensations to form hydrazones or imines), distinguishing it from carboxylate esters (e.g., Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate) .

- Chlorine or sulfonyl groups (e.g., in Compound 5g or 4h) improve thermal stability and modulate electronic properties for targeted bioactivity .

Biological Activity Trends Bulky substituents (e.g., naphthyl in 5g) correlate with enhanced biological potency, likely due to improved target binding .

Synthetic Versatility

- The aldehyde group in this compound allows for further functionalization, similar to intermediates in , which incorporate coumarin and tetrazolyl groups .

Biological Activity

Overview

1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound belonging to the pyrazole family, characterized by its distinct substitution pattern that imparts unique chemical and biological properties. Its molecular structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C12H12N2O

- Molecular Weight : 200.24 g/mol

- CAS Number : 857640-17-6

The compound features a pyrazole ring with methyl and phenyl groups, enhancing its stability and reactivity compared to other derivatives. It can undergo several chemical reactions, such as oxidation to form carboxylic acids and reduction to form alcohols.

Anticancer Properties

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer activities. Specifically, studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism involves the enhancement of caspase activity and morphological changes indicative of apoptosis at concentrations as low as 1.0 μM .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Pyrazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Microtubule Destabilization : Similar compounds have demonstrated the ability to disrupt microtubule assembly, which is crucial for mitosis in cancer cells .

Anti-inflammatory Activity

In addition to anticancer effects, this compound has been evaluated for its anti-inflammatory properties. Studies have highlighted its potential as a selective COX-2 inhibitor, which could provide therapeutic benefits in inflammatory diseases. The compound's efficacy was comparable to standard anti-inflammatory drugs like diclofenac sodium .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

Case Studies

Recent case studies have illustrated the effectiveness of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : A study involving MDA-MB-231 cells treated with pyrazole derivatives showed significant reductions in cell viability and induced apoptosis.

- Anti-inflammatory Effects : In vivo models demonstrated that treatment with pyrazole derivatives resulted in reduced edema and inflammation markers compared to control groups.

Q & A

What are the established synthetic routes for 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

Basic:

The compound is typically synthesized via nucleophilic substitution or Vilsmeier-Haack reactions. For example, a common approach involves reacting a substituted pyrazole precursor (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) with a phenol derivative in the presence of a base like K₂CO₃ . Solvent choice (e.g., DMF or THF) and temperature (80–100°C) significantly impact reaction efficiency, with yields ranging from 60% to 85% depending on steric and electronic effects of substituents.

Advanced:

Optimization challenges arise in regioselectivity and purification. For instance, competing side reactions (e.g., aldol condensation of the aldehyde group) may require inert atmospheres or low-temperature regimes. Advanced protocols employ microwave-assisted synthesis to reduce reaction times and improve selectivity . Contradictions in reported yields (e.g., 70% vs. 90% for similar substrates) often stem from variations in catalyst loading (5–20 mol%) or workup procedures (e.g., chromatographic vs. recrystallization purification) .

How is X-ray crystallography applied to resolve structural ambiguities in this compound?

Basic:

Single-crystal X-ray diffraction (SCXRD) with SHELXL software is the gold standard for unambiguous structural determination. For pyrazole derivatives, crystals are often grown via slow evaporation in ethanol or dichloromethane. Key parameters include refinement of the aldehyde group’s orientation and verification of methyl/phenyl substituent positions .

Advanced:

Challenges arise in cases of twinning or disordered solvent molecules. High-resolution data (≤ 0.8 Å) and Hirshfeld surface analysis can resolve ambiguities, particularly for hydrogen-bonding networks. For example, ORTEP-3 visualization tools help interpret thermal ellipsoids and validate bond angles against DFT-calculated geometries . Contradictions between experimental and computational models often highlight the need for dynamic effects (e.g., torsional flexibility) in density functional theory (DFT) simulations .

What role do hydrogen-bonding networks play in the crystal packing of this compound?

Basic:

Graph set analysis (as per Etter’s rules) reveals dominant motifs like chains formed via C=O···H–N interactions. These networks stabilize the crystal lattice and influence melting points and solubility .

Advanced:

Unexpected packing patterns, such as π-π stacking overriding hydrogen bonding, can occur in derivatives with electron-deficient aryl groups. Synchrotron-based studies may uncover weak C–H···O interactions (< 3.0 Å) that contribute to polymorphism. Contradictions between predicted and observed motifs often arise from solvent inclusion or kinetic vs. thermodynamic crystallization pathways .

How can researchers design bioactivity assays for this compound’s potential pharmacological applications?

Basic:

Standard assays include antioxidant (DPPH radical scavenging) and anti-inflammatory (COX-2 inhibition) tests. For example, derivatives with electron-withdrawing groups on the phenyl ring show enhanced activity, with IC₅₀ values comparable to ascorbic acid in DPPH assays .

Advanced:

Mechanistic studies require advanced techniques like molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., TNF-α or IL-6). Discrepancies between in vitro and in silico results may indicate allosteric binding sites or metabolite interference. Dose-response curves should be validated via LC-MS to rule out degradation products .

What methodologies address contradictions in spectroscopic data interpretation?

Basic:

¹H/¹³C NMR assignments rely on comparative analysis with analogous pyrazoles. For example, the aldehyde proton typically appears at δ 9.8–10.2 ppm in CDCl₃, while methyl groups resonate at δ 2.3–2.6 ppm .

Advanced:

Solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) can obscure signal assignments. Dynamic NMR experiments or 2D techniques (HSQC, HMBC) clarify coupling patterns in crowded regions. Contradictions between observed and predicted shifts may indicate tautomerism or aggregation effects, necessitating variable-temperature studies .

How can researchers ensure methodological rigor in reproducibility studies?

Basic:

Detailed reporting of synthetic protocols (e.g., molar ratios, drying times) and raw spectral data (e.g., NMR integration values) is critical. Cross-validation via independent synthesis in multiple labs reduces bias .

Advanced:

Advanced statistical tools (e.g., Design of Experiments, DoE) optimize reaction parameters systematically. Contradictions in reproducibility often trace to unnoticed variables (e.g., trace metal contamination in solvents). Implementing QC/QA protocols, such as Karl Fischer titration for solvent purity, enhances reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.